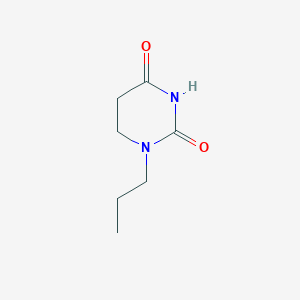
1-Propyldihydropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by a pyrimidine ring that is partially saturated, with a propyl group attached to the nitrogen atom at the first position. The structure of this compound includes two carbonyl groups at the second and fourth positions, making it a dione.
准备方法
Synthetic Routes and Reaction Conditions: 1-Propyldihydropyrimidine-2,4(1H,3H)-dione can be synthesized through various methods, including:
Biginelli Reaction: This is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and carried out under reflux conditions.
Cyclocondensation Reactions: These involve the condensation of urea or thiourea with β-dicarbonyl compounds in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound often involves the Biginelli reaction due to its simplicity and high yield. The reaction is scaled up in large reactors, and the product is purified through recrystallization or chromatography.
化学反应分析
1-Propyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups, using reagents like halogens, alkyl halides, or aryl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, aryl halides.
Condensation Reagents: Aldehydes, ketones, acids.
Major Products:
Oxidation Products: Pyrimidine derivatives with higher oxidation states.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated, alkylated, or arylated pyrimidine derivatives.
Condensation Products: Schiff bases, other condensation products.
科学研究应用
1-Propyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-Propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
1-Propyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
1-Methyldihydropyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a propyl group, which may affect its biological activity and solubility.
1-Ethyldihydropyrimidine-2,4(1H,3H)-dione: Contains an ethyl group, which may have different steric and electronic effects compared to the propyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propyl group can enhance its hydrophobicity, potentially increasing its ability to interact with biological membranes and targets.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11) |
InChI 键 |
TXJILZIFBCKMQV-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
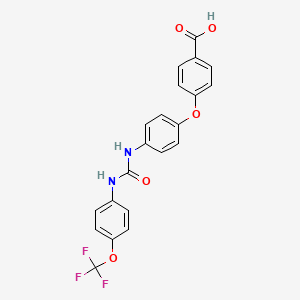
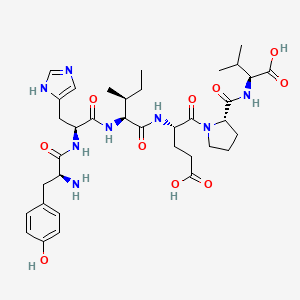

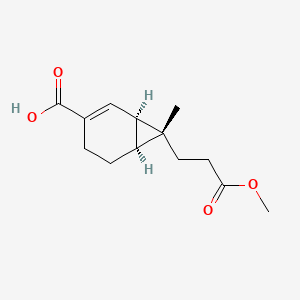
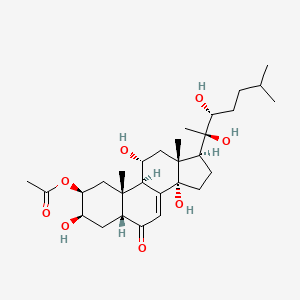
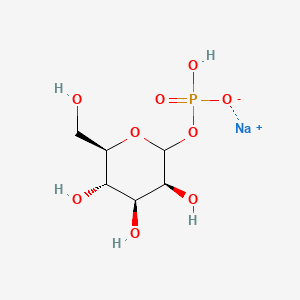
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
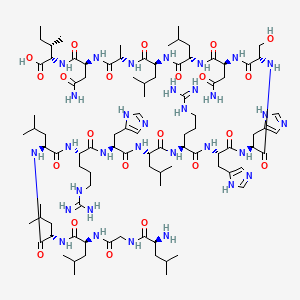
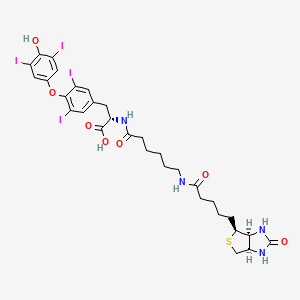
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
